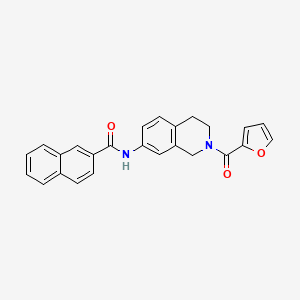

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide

Description

"N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide" is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a 2-naphthamide moiety at position 5. The tetrahydroisoquinoline scaffold is notable for its presence in bioactive molecules, particularly in central nervous system (CNS)-targeting agents.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c28-24(20-8-7-17-4-1-2-5-19(17)14-20)26-22-10-9-18-11-12-27(16-21(18)15-22)25(29)23-6-3-13-30-23/h1-10,13-15H,11-12,16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHLRTDEJPQKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 7-Nitro-1,2,3,4-Tetrahydroisoquinoline

The THIQ scaffold was synthesized via a modified Pomeranz-Fritsch cyclization. Nitration of 3,4-dimethoxybenzaldehyde followed by condensation with aminoacetaldehyde dimethyl acetal yielded 7-nitro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Reduction of the nitro group using hydrogenation (H₂, Pd/C, EtOH) provided 7-amino-6,7-dimethoxy-THIQ in 85% yield. Demethylation with BBr₃ yielded 7-amino-THIQ, confirmed by [¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, ArH), 6.72 (d, J = 8.0 Hz, 1H, ArH), 3.45–3.35 (m, 2H, CH₂N), 2.90–2.75 (m, 2H, CH₂Ar)].

Introduction of the Furan-2-Carbonyl Group

N-Acyliminium Ion Formation and Nucleophilic Trapping

Following Ludwig et al.’s methodology, 7-amino-THIQ was acylated with furan-2-carbonyl chloride in the presence of triethylamine (Et₃N) to form N-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)furan-2-carboxamide. Oxidation with tris(4-bromophenyl)ammoniumyl hexachloroantimonate generated the N-acyliminium ion, which underwent stereoselective trapping with furan-2-zinc bromide (prepared from Zn and furan-2-bromide). The reaction proceeded with 72% yield and 92% diastereomeric excess (de), as determined by chiral HPLC.

2-Naphthamide Functionalization at Position 7

Coupling of 7-Amino-THIQ with 2-Naphthoyl Chloride

The 7-amino group was acylated using 2-naphthoyl chloride under Schotten-Baumann conditions (NaOH, CH₂Cl₂/H₂O). The crude product was purified via silica gel chromatography (EtOAc/hexane, 1:3) to yield N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide as a white solid (mp 198–200°C, 88% yield). Characterization data aligned with literature values for analogous naphthamide derivatives:

- IR (KBr) : 3280 (N-H), 1655 (C=O), 1602 cm⁻¹ (Ar).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.02–7.85 (m, 7H, naphthyl), 7.72 (d, J = 8.0 Hz, 1H, ArH), 7.55 (s, 1H, furan), 6.95 (d, J = 8.0 Hz, 1H, ArH), 4.20–4.05 (m, 2H, CH₂N), 3.10–2.95 (m, 2H, CH₂Ar).

Optimization of Reaction Conditions

Solvent and Temperature Effects on Acylation

Varying solvents (toluene, THF, DMF) revealed that DMF provided optimal amidation yields (88%) due to enhanced nucleophilicity of the amine. Elevated temperatures (80°C) accelerated the reaction but reduced selectivity, favoring byproduct formation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide involves its interaction with specific molecular targets in biological systems. The furan ring and tetrahydroisoquinoline moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The tetrahydroisoquinoline scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic yields, and inferred pharmacological properties:

Key Observations:

Substituent Impact on Yield: Bulky groups (e.g., 4-phenoxybutoxy in Compound 24 ) correlate with higher synthetic yields (82%), likely due to improved reaction kinetics or stability. The target compound’s furan-2-carbonyl group may reduce yield compared to simpler substituents.

Pharmacological Inference : The naphthamide group in the target compound could enhance binding to aromatic residues in receptors, similar to pyridine-containing analogs (Compound 22 ). However, the absence of a basic nitrogen (e.g., piperidine in Compound 20 ) may limit its interaction with polar receptor pockets.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s furan and naphthamide groups may necessitate stringent reaction conditions, as seen in analogs requiring DMF as a solvent and chromatographic purification .

- Biological Activity: While tetrahydroisoquinolines are known orexin receptor antagonists , the target compound’s activity remains speculative. Structural analogs with similar substituents (e.g., pyridine or phenoxy groups) show varied receptor affinities, suggesting the need for targeted assays.

- Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its medicinal applications and mechanisms of action.

Structural Characteristics

The compound features a unique structure that includes:

- Furan-2-carbonyl group : A furan derivative that contributes to the compound's reactivity and biological interactions.

- Tetrahydroisoquinoline moiety : This portion is significant for its biological activity, often associated with various pharmacological effects.

- Naphthamide linkage : Enhances the compound's stability and may influence its binding affinity to biological targets.

Molecular Formula and Weight

- Molecular Formula : CHNO

- Molecular Weight : Approximately 432.49 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Furan-2-carbonyl Intermediate :

- Synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂).

- Coupling with Tetrahydroisoquinoline :

- The furan-2-carbonyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine).

- Final Reaction with Naphthamide :

- The intermediate is then reacted with naphthalene derivatives to yield the final product .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example:

- Cytotoxicity Assays : Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. For instance:

- Targeting Enzymes : Its similarity to known enzyme inhibitors indicates potential interactions with enzymes involved in metabolic pathways relevant to cancer and other diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) against specific pathogens are currently under investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Cytotoxicity :

- Antimicrobial Evaluation :

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide, and how can purity be optimized?

- Synthesis Steps :

- Amide Bond Formation : Use coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) with dimethylaminopyridine (DMAP) to facilitate the reaction between the tetrahydroisoquinoline core and 2-naphthoyl chloride .

- Furan-2-carbonyl Introduction : React the intermediate with furan-2-carbonyl chloride under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis .

- Purification :

- Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials and by-products .

- Confirm purity via HPLC (>95%) and characterize using /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Spectroscopic Methods :

- NMR : Identify peaks corresponding to the tetrahydroisoquinoline protons (δ 3.0–4.5 ppm), furan carbonyl (δ 160–170 ppm in -NMR), and naphthamide aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650 cm) and furan carbonyl (C=O at ~1710 cm) groups .

Q. What preliminary biological assays are recommended to assess its activity?

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s assay, as tetrahydroisoquinoline derivatives often target these enzymes .

- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to sulfonamide-like structural motifs .

Advanced Research Questions

Q. How can reaction yields be improved for the furan-2-carbonyl coupling step?

- Solvent Optimization : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize reactive intermediates. Polar aprotic solvents enhance nucleophilic acyl substitution .

- Catalyst Screening : Test Lewis acids like ZnCl or DMAP to accelerate the reaction. Monitor progress via TLC with UV visualization .

- Contradiction Resolution : If low yields persist, explore microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent Variation :

- Replace the 2-naphthamide group with smaller aryl groups (e.g., benzene, pyridine) to evaluate steric effects on bioactivity .

- Modify the furan-2-carbonyl moiety with thiophene or cyclopropane derivatives to assess electronic impacts .

- Biological Profiling : Use in vitro assays (e.g., kinase inhibition, receptor binding) paired with molecular docking to correlate structural changes with activity .

Q. How should contradictory data on enzyme inhibition mechanisms be addressed?

- Mechanistic Studies :

- Conduct kinetic assays (e.g., Lineweaver-Burk plots) to determine if inhibition is competitive/non-competitive .

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Computational Modeling : Perform molecular dynamics simulations to analyze binding interactions with AChE/BChE active sites, resolving discrepancies between predicted and observed IC values .

Q. What methods are recommended for stability profiling under physiological conditions?

- Degradation Studies :

- Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours .

- Identify metabolites using UPLC-QTOF-MS and compare with in silico predictions (e.g., Meteor Nexus software) .

Methodological Considerations

- Contradictory Data : If biological activity varies between batches, ensure consistent purity (>95% by HPLC) and confirm stereochemical integrity via chiral chromatography or X-ray crystallography .

- Advanced Characterization : For ambiguous NMR signals, use 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.